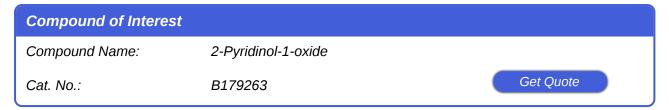


Unveiling the Structural Nuances of 2-Pyridinol-1-oxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2-Pyridinol-1-oxide** (also known as 2-hydroxypyridine N-oxide), a molecule of significant interest in pharmaceutical synthesis and coordination chemistry. This document summarizes key quantitative data, details experimental protocols for its crystallographic analysis, and explores its potential interactions with biological signaling pathways.

Core Data Presentation: Crystallographic Insights

While a complete, experimentally determined crystal structure of free **2-Pyridinol-1-oxide** is not publicly available, valuable insights into its molecular geometry can be derived from the crystal structure of its metal complexes. The following data is extracted from the single-crystal X-ray diffraction analysis of a Nickel(II) complex containing 2-hydroxypyridine-N-oxide as a ligand. It is important to note that these parameters represent the molecule in a coordinated state and may differ slightly from the free ligand.

Table 1: Crystallographic Data for the Ni(II) Complex of 2-Hydroxypyridine-N-oxide[1]



Parameter	Value
Empirical Formula	C12H20N6NiO6S2
Formula Weight	467.17 g/mol
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	8.9893(2)
b (Å)	17.6680(5)
c (Å)	12.5665(3)
β (°)	108.609(1)
Volume (ų)	1894.5(1)
Z	4
Temperature (K)	100(2)
Wavelength (Å)	1.54178
Density (calculated) (Mg/m³)	1.641
Absorption Coefficient (mm ⁻¹)	3.945
F(000)	968

Table 2: Selected Bond Lengths and Angles of the 2-Hydroxypyridine-N-oxide Ligand in the Ni(II) Complex[1]



Bond/Angle	Length (Å) / Angle (°)
N-O (oxide)	1.35 (average)
C-O (hydroxyl)	1.28 (average)
C-N	1.35 - 1.38
C-C	1.37 - 1.41
O-Ni-O	85.0 (average)
N-C-C	118 - 122
C-C-C	118 - 121
C-N-O	118 (average)

Note: The provided bond lengths and angles are averaged from the two independent 2-hydroxypyridine-N-oxide ligands present in the asymmetric unit of the crystal structure.

Experimental Protocols Crystallization

High-quality single crystals suitable for X-ray diffraction can be obtained through various methods. A recently developed continuous flow synthesis process for 2-hydroxypyridine-N-oxide details a pH-controlled crystallization method.[2]

Protocol for pH-Controlled Crystallization:[2]

- Dissolution: Prepare an aqueous solution of synthesized 2-hydroxypyridine-N-oxide.
- pH Adjustment: Cool the solution to a temperature between 0 and 5 °C.
- Precipitation: Add concentrated hydrochloric acid dropwise to the stirred solution until a pH of 3 is reached.
- Maturation: Continue stirring the resulting solid-liquid mixture for 1 hour at 0-5 °C to allow for crystal growth and maturation.



- Isolation: Filter the resulting light yellow solid.
- Drying: Dry the solid at 50 °C until the water content is below 0.1%.

An alternative method for obtaining crystals of metal complexes of 2-hydroxypyridine-N-oxide involves recrystallization from water.[1]

X-ray Diffraction Analysis

The following outlines a general workflow for the determination of the crystal structure of a small molecule like **2-Pyridinol-1-oxide** or its metal complexes.

Experimental Workflow for Crystal Structure Determination



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Experimental workflow for crystal structure determination.

- Crystal Selection and Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: X-ray diffraction data is collected using a diffractometer, typically with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.54178 Å). The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.



- Structure Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data.
- Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and agreement with the experimental data. The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Potential Biological Signaling Pathways

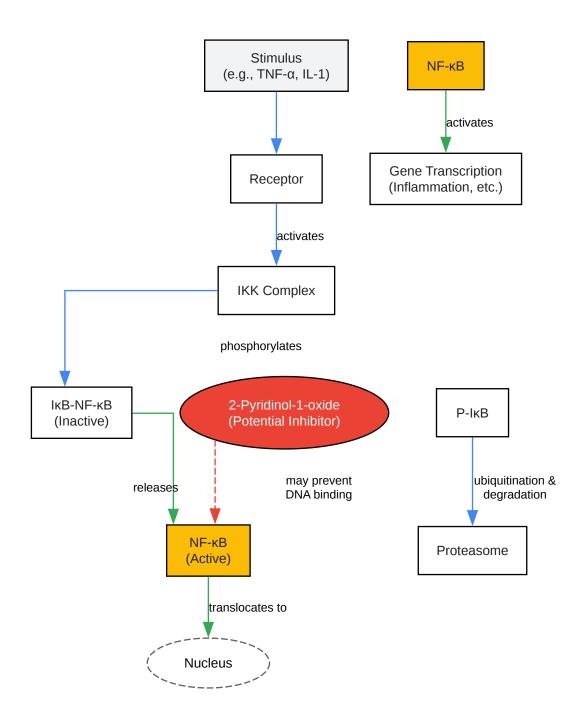
Derivatives of pyridine N-oxide have been shown to interact with key biological signaling pathways, suggesting potential therapeutic applications. While direct evidence for **2-Pyridinol-1-oxide** is still emerging, its structural motifs are present in compounds known to modulate pathways such as NF-kB and PIM-1 kinase.

NF-kB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses. Some pyridine N-oxide derivatives have been found to inhibit this pathway, which can be beneficial in inflammatory diseases and certain cancers.[3]

Inhibition of the Canonical NF-kB Pathway





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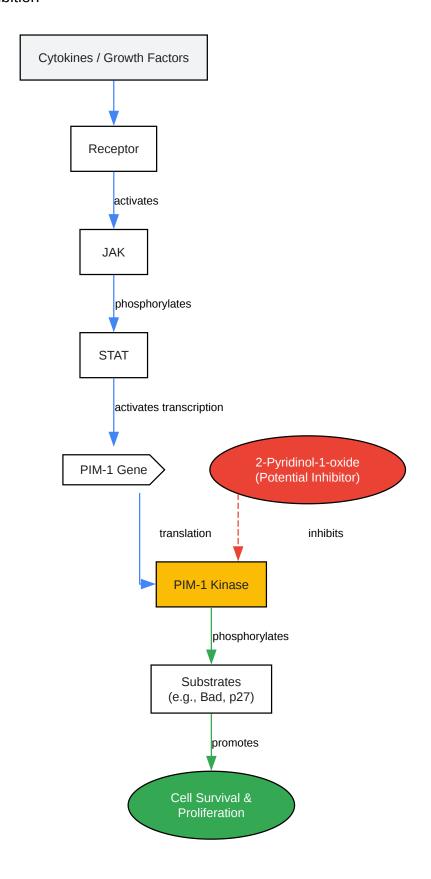
Potential inhibition of the NF-kB signaling pathway.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is a target in cancer therapy. Small molecule inhibitors of PIM-1 are of significant interest in drug development.



PIM-1 Kinase Inhibition



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Potential inhibition of the PIM-1 kinase signaling pathway.

This technical guide provides a foundational understanding of the crystal structure and potential biological relevance of **2-Pyridinol-1-oxide**. Further research, particularly obtaining the crystal structure of the free ligand and direct experimental evidence of its biological activity, will be crucial for a more complete picture and to fully unlock its potential in drug development and other applications.

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